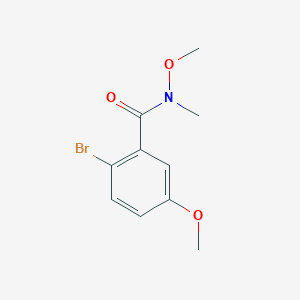
2-Bromo-N,N,N-triethylethan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,N,N-triethylethan-1-aminium bromide is a quaternary ammonium salt. It consists of a positively charged 2-bromo-N,N,N-triethylethylamine cation and a negatively charged bromide anion. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N,N,N-triethylethan-1-aminium bromide can be synthesized through the reaction of 2-bromoethanol with triethylamine in the presence of hydrobromic acid. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N,N-triethylethan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.
Major Products
Substitution Reactions: The major products are the corresponding substituted ammonium salts.
Elimination Reactions: The major products are alkenes and the corresponding ammonium salts.
Scientific Research Applications
2-Bromo-N,N,N-triethylethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N,N,N-triethylethan-1-aminium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases by forming a complex with the reactants and transporting them across the phase boundary. This enhances the reaction rate and efficiency.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N,N,N-trimethylethan-1-aminium bromide
- 2-Bromo-N,N,N-trimethylethan-1-ammonium bromide
- 2-Bromoethyltrimethylammonium bromide
Uniqueness
2-Bromo-N,N,N-triethylethan-1-aminium bromide is unique due to its specific structure, which imparts distinct reactivity and solubility properties. Its ability to act as a phase transfer catalyst makes it particularly valuable in organic synthesis and industrial applications.
Properties
CAS No. |
2758-07-8 |
|---|---|
Molecular Formula |
C8H19Br2N |
Molecular Weight |
289.05 g/mol |
IUPAC Name |
2-bromoethyl(triethyl)azanium;bromide |
InChI |
InChI=1S/C8H19BrN.BrH/c1-4-10(5-2,6-3)8-7-9;/h4-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BHBNJDKASXWOSK-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCBr.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)



![2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester](/img/structure/B14133703.png)



![2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14133714.png)


![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14133731.png)


